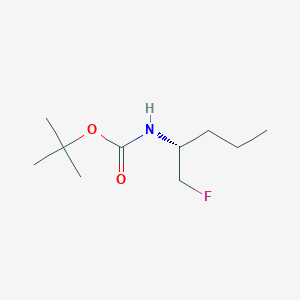

tert-Butyl (R)-(1-fluoropentan-2-yl)carbamate

Descripción

tert-Butyl (R)-(1-fluoropentan-2-yl)carbamate is a chiral carbamate derivative characterized by a tert-butyl-protected carbamate group attached to a fluorinated pentyl chain. The (R)-stereochemistry at the fluorinated carbon and the fluorine atom at the 1-position of the pentyl chain confer distinct electronic and steric properties to this compound. Carbamates of this type are widely utilized in organic synthesis as intermediates, particularly in pharmaceutical research, where they serve as protective groups for amines or as precursors to bioactive molecules .

Propiedades

Fórmula molecular |

C10H20FNO2 |

|---|---|

Peso molecular |

205.27 g/mol |

Nombre IUPAC |

tert-butyl N-[(2R)-1-fluoropentan-2-yl]carbamate |

InChI |

InChI=1S/C10H20FNO2/c1-5-6-8(7-11)12-9(13)14-10(2,3)4/h8H,5-7H2,1-4H3,(H,12,13)/t8-/m1/s1 |

Clave InChI |

JITOTISNDOCDOH-MRVPVSSYSA-N |

SMILES isomérico |

CCC[C@H](CF)NC(=O)OC(C)(C)C |

SMILES canónico |

CCCC(CF)NC(=O)OC(C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Boc-1-fluoro-2-pentanamine typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral amine precursor.

Protection: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for ®-N-Boc-1-fluoro-2-pentanamine would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

®-N-Boc-1-fluoro-2-pentanamine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted amines can be obtained.

Deprotected Amine: Removal of the Boc group yields the free amine.

Aplicaciones Científicas De Investigación

®-N-Boc-1-fluoro-2-pentanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used to study the effects of fluorinated amines on biological systems.

Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of ®-N-Boc-1-fluoro-2-pentanamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The fluorine atom can influence the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The uniqueness of tert-Butyl (R)-(1-fluoropentan-2-yl)carbamate is best understood through comparisons with analogous carbamates. Key structural variations among similar compounds include:

- Fluorine Substitution : Fluorine’s electronegativity and small atomic radius influence reactivity and stability. For example, tert-Butyl ((1S,2R)-2-fluorocyclopropyl)carbamate (CAS B15294174) exhibits enhanced metabolic stability compared to its chloro- or bromo-substituted analogs due to fluorine’s resistance to enzymatic cleavage .

- Chain Length and Branching : Compounds like tert-Butyl (R)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate (CAS 1393524-03-2) feature shorter chains but share the trifluoromethyl group, which increases lipophilicity and alters solubility profiles .

- Stereochemistry : The (R)-configuration in the target compound contrasts with (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate (CAS 116611-55-3), where stereochemical differences significantly impact biological activity and synthetic pathways .

Pharmaceutical Relevance

- Drug Intermediate: This compound’s chiral purity makes it valuable for synthesizing enantiomerically pure pharmaceuticals, similar to tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate, a precursor in kinase inhibitor development .

- Structure-Activity Relationships (SAR): Comparative studies with tert-Butyl (1-(methoxy(methyl)amino)-2-methyl-1-oxopropan-2-YL)carbamate highlight how fluorine substitution fine-tunes bioactivity and solubility .

Actividad Biológica

tert-Butyl (R)-(1-fluoropentan-2-yl)carbamate is a carbamate compound characterized by its unique structure, which includes a fluorinated alkyl group. This structural feature may enhance its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Understanding its biological activity involves examining its interactions with various biological targets, potential therapeutic applications, and comparative studies with related compounds.

- Molecular Formula : C₇H₁₆FN₁O₂

- Molecular Weight : 219.30 g/mol

- Structure : The presence of a fluorine atom in the alkyl chain is significant for its lipophilicity and potential receptor interactions.

Biological Activity Overview

Carbamates, including tert-butyl (R)-(1-fluoropentan-2-yl)carbamate, have been studied for various biological activities, which include:

- Antimicrobial Activity : Some carbamates exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Enzyme Inhibition : Certain carbamates can act as inhibitors of enzymes such as acetylcholinesterase, which is relevant in treating neurological disorders.

- Receptor Modulation : The compound's ability to interact with specific receptors may lead to therapeutic effects in various conditions.

Interaction Profiles

Research indicates that tert-butyl (R)-(1-fluoropentan-2-yl)carbamate interacts with multiple biological targets. These interactions can be summarized in the following table:

Comparative Analysis with Related Compounds

The biological activity of tert-butyl (R)-(1-fluoropentan-2-yl)carbamate can be compared to similar compounds. The following table outlines key differences and similarities:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| tert-butyl (R)-(1-fluoropropan-2-yl)carbamate | C₆H₁₄FN₁O₂ | Moderate antimicrobial activity | Shorter carbon chain |

| tert-butyl (1-hydroxypropan-2-yl)carbamate-d6 | C₇H₁₆N₂O₂ | Neuroprotective effects | Deuterated version |

| tert-butyl (Triphenylphosphoranylidene)carbamate | C₁₉H₁₈N₂O₂P | Organocatalysis applications | Contains phosphorus |

Case Studies and Research Findings

Several studies have highlighted the potential applications of tert-butyl (R)-(1-fluoropentan-2-yl)carbamate:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved the depolarization of bacterial membranes, resulting in loss of membrane potential and cell lysis .

- Neuropharmacological Potential : In vitro assays indicated that tert-butyl (R)-(1-fluoropentan-2-yl)carbamate modulates GABA receptor activity, suggesting potential use in treating anxiety and seizure disorders .

- Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that this compound effectively inhibits acetylcholinesterase, which could be beneficial in managing Alzheimer's disease by increasing acetylcholine levels in the brain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.